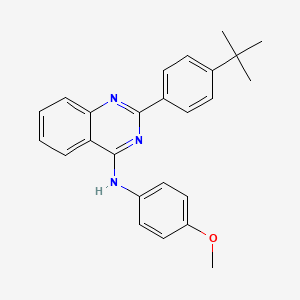![molecular formula C22H22N4S B11631684 7-Phenyl-4-(piperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile](/img/structure/B11631684.png)
7-Phenyl-4-(piperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of heterocyclic organic molecules, specifically pyrimidines fused with a benzothiophene ring system.
- Its chemical structure consists of a piperidine ring, a phenyl group, and a tetrahydrobenzothienopyrimidine core.
- The presence of the carbonitrile functional group (–CN) suggests potential reactivity and biological activity.
Preparation Methods
- Synthetic Routes : The synthesis of this compound involves several steps. One common approach is the condensation of appropriate starting materials.
- Reaction Conditions : Specific reaction conditions may vary, but typically involve heating, solvent use, and catalysts.
- Industrial Production : While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further optimization.
Chemical Reactions Analysis
- Reactivity : This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
- Substitution : Nucleophilic substitution reactions using appropriate reagents.
- Major Products : These reactions yield derivatives with modified functional groups, influencing their properties.
Scientific Research Applications
- Chemistry : Investigating the reactivity and synthetic pathways of this compound.
- Biology : Studying its interactions with biological macromolecules (enzymes, receptors, etc.).
- Medicine : Exploring its potential as a drug candidate (e.g., anticancer, antiviral, or anti-inflammatory properties).
- Industry : Assessing its use in materials science (e.g., organic electronics, dyes, or polymers).
Mechanism of Action
- Targets : This compound likely interacts with specific cellular proteins or enzymes.
- Pathways : It may affect cell cycle regulation, apoptosis, or other cellular processes.
Comparison with Similar Compounds
- Uniqueness : Highlighting its distinct features compared to related compounds.
- Similar Compounds : While I don’t have a specific list, other pyrimidine-based molecules with similar structural motifs exist.
Remember that further research and experimental validation are crucial to fully understand the compound’s properties and applications.
Properties
Molecular Formula |
C22H22N4S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
7-phenyl-4-piperidin-1-yl-6,8-dihydro-5H-[1]benzothiolo[2,3-d]pyrimidine-7-carbonitrile |
InChI |
InChI=1S/C22H22N4S/c23-14-22(16-7-3-1-4-8-16)10-9-17-18(13-22)27-21-19(17)20(24-15-25-21)26-11-5-2-6-12-26/h1,3-4,7-8,15H,2,5-6,9-13H2 |
InChI Key |
QEHVYEYGVKNYEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C3C4=C(CC(CC4)(C#N)C5=CC=CC=C5)SC3=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11631605.png)
![(5E)-1-ethyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11631609.png)
![2-Biphenyl-4-YL-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide](/img/structure/B11631615.png)
![(5E)-1-(3-fluorophenyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11631617.png)

![N-((Z)-2-(4-fluorophenyl)-1-{[(pyridin-4-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B11631631.png)
![2-(allylamino)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631634.png)
![Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11631641.png)
![2-(4-benzylpiperazin-1-yl)-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631651.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631661.png)
![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631666.png)
![(2Z)-6-benzyl-2-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11631668.png)
![6-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-2-phenylquinolin-4-ol](/img/structure/B11631676.png)
